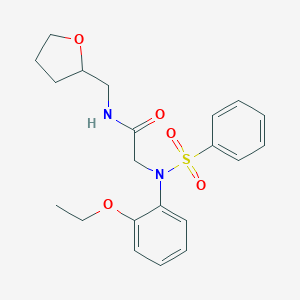![molecular formula C19H18N2O3S B298930 5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 6340-01-8](/img/structure/B298930.png)
5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EMD 57033 and belongs to the family of diazine derivatives.
作用机制
The mechanism of action of EMD 57033 involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
EMD 57033 has been found to have several biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating the caspase pathway. EMD 57033 has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, EMD 57033 has been found to have anti-inflammatory effects, which could potentially be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using EMD 57033 in lab experiments is its potent antitumor activity. The compound has been found to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using EMD 57033 is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on EMD 57033. One potential direction is to investigate the compound's potential use in combination therapy with other cancer drugs. Another direction is to study the compound's potential use in the treatment of inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration route for EMD 57033.
Conclusion
EMD 57033 is a compound that has shown significant potential in various scientific research fields, particularly in the field of cancer research. The compound's potent antitumor activity and mechanism of action make it a promising candidate for further research. However, more research is needed to fully understand the compound's potential applications and limitations.
合成方法
The synthesis of EMD 57033 involves the condensation of 4-ethoxynaphthalen-1-ylmethylamine with 1,3-dimethyl-2-thioxodihydropyrimidine-4,6-dione in the presence of sulfuric acid. The resulting product is then purified through recrystallization to obtain pure EMD 57033. This synthesis method has been reported in various scientific journals and has been found to be effective in producing high yields of EMD 57033.
科学研究应用
EMD 57033 has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of EMD 57033 is in the field of cancer research. Studies have shown that EMD 57033 has potent antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has been found to induce apoptosis in cancer cells, leading to their death.
属性
CAS 编号 |
6340-01-8 |
|---|---|
产品名称 |
5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
分子式 |
C19H18N2O3S |
分子量 |
354.4 g/mol |
IUPAC 名称 |
5-[(4-ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H18N2O3S/c1-4-24-16-10-9-12(13-7-5-6-8-14(13)16)11-15-17(22)20(2)19(25)21(3)18(15)23/h5-11H,4H2,1-3H3 |
InChI 键 |
UILWCZJJWXYSLH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C |
规范 SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298847.png)
![4-[(phenylsulfanyl)methyl]-N'-(2-pyridinylmethylene)benzohydrazide](/img/structure/B298850.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B298854.png)
![N-(3-bromophenyl)-2-(2-{[5-({(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B298856.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)

![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)
![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)